molecular formula C30H60N4S2 B14513994 3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine CAS No. 62695-61-8

3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B14513994
CAS No.: 62695-61-8
M. Wt: 541.0 g/mol
InChI Key: VJWALXIZCBJTQQ-UHFFFAOYSA-N
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Description

3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two dodecylsulfanyl groups attached to the triazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-(dodecylsulfanyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its triazole ring, forming stable complexes that can catalyze various chemical reactions. Additionally, the dodecylsulfanyl groups can interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis[2-(pentylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine
  • 3,5-Bis[2-(benzylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine

Uniqueness

3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of long dodecyl chains, which impart distinct hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

62695-61-8

Molecular Formula

C30H60N4S2

Molecular Weight

541.0 g/mol

IUPAC Name

3,5-bis(2-dodecylsulfanylethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C30H60N4S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-27-23-29-32-33-30(34(29)31)24-28-36-26-22-20-18-16-14-12-10-8-6-4-2/h3-28,31H2,1-2H3

InChI Key

VJWALXIZCBJTQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC1=NN=C(N1N)CCSCCCCCCCCCCCC

Origin of Product

United States

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